
3-アミノ-4-(1H-ピラゾール-1-イル)安息香酸メチル
概要
説明
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . It is a derivative of benzoic acid, featuring a pyrazole ring and an amino group, making it a versatile compound in various chemical reactions and applications.
科学的研究の応用
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate has diverse applications in scientific research:
作用機序
Target of Action
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is a compound that has been synthesized for its potential therapeutic properties . .
Mode of Action
It is known that pyrazole derivatives, which include methyl 3-amino-4-(1h-pyrazol-1-yl)benzoate, can form pyrazolium ions . These ions are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate may interact with its targets through electrophilic attack.
Biochemical Pathways
It is known that pyrazole derivatives have a broad range of biological activities , suggesting that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially interact with multiple biochemical pathways.
Result of Action
It is known that pyrazole derivatives have a broad range of biological activities , suggesting that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially have diverse effects at the molecular and cellular level.
Action Environment
It is known that the chemical properties of pyrazole derivatives can be influenced by environmental conditions , suggesting that the action of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially be influenced by environmental factors.
生化学分析
Biochemical Properties
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, thereby affecting cellular metabolism and energy production.
Cellular Effects
The effects of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Molecular Mechanism
At the molecular level, Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NAMPT affects the NAD+ salvage pathway, which is essential for maintaining cellular energy balance . Additionally, it can influence other metabolic pathways related to oxidative stress and detoxification.
Transport and Distribution
The transport and distribution of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 3-amino-4-(1H-pyrazol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
類似化合物との比較
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative used in organic synthesis and pharmaceuticals.
4-Amino-1H-pyrazole: Known for its applications in medicinal chemistry.
Uniqueness
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is unique due to its combined structural features of a benzoate ester, an amino group, and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
特性
IUPAC Name |
methyl 3-amino-4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLBZCZDBBOVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



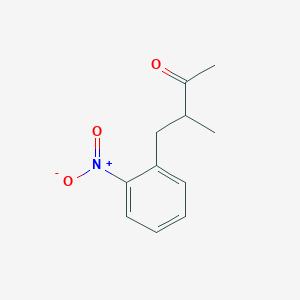

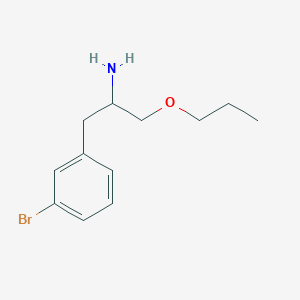
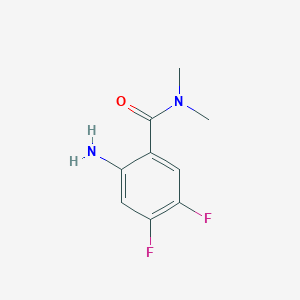


![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)
![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)

![4-bromo-1-[4-(chloromethyl)phenyl]pyrazole](/img/structure/B1444921.png)
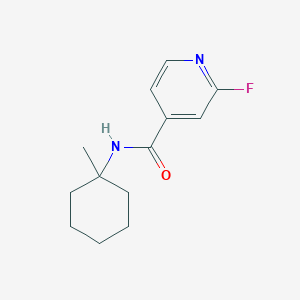
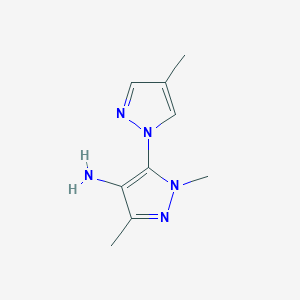
![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)
